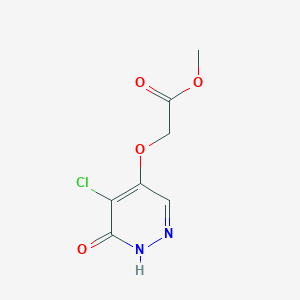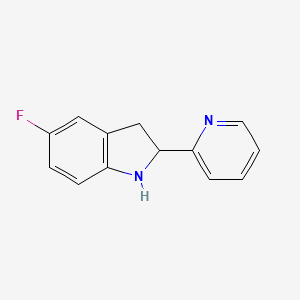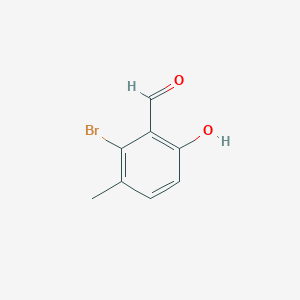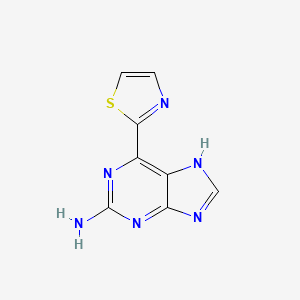
8-Chloro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-クロロ-1,2,3,4-テトラヒドロキノリン-6-カルボン酸: は、キノリンファミリーに属するヘテロ環式化合物です。キノリン誘導体は、その幅広い生物活性で知られており、さまざまな治療用途で使用されています。8位に塩素原子、6位にカルボン酸基が存在することで、この化合物は独特な性質を持ち、医薬品化学において潜在的に有用となります。
2. 製法
合成ルートと反応条件: 8-クロロ-1,2,3,4-テトラヒドロキノリン-6-カルボン酸の合成は、いくつかの合成ルートによって達成できます。一般的な方法の1つは、特定の条件下で適切な前駆体の環化が含まれます。例えば、8-クロロキノリンと酢酸エチルの反応を、ナトリウムエトキシドなどの塩基の存在下で行うと、目的の化合物が得られます。反応は通常、数時間還流条件下で加熱する必要があります。
工業的生産方法: 工業的な設定では、8-クロロ-1,2,3,4-テトラヒドロキノリン-6-カルボン酸の生産には、より効率的かつスケーラブルな方法が使用される場合があります。これには、連続フローリアクターと最適化された反応条件の使用が含まれ、高収率と純度を確保できます。触媒や結晶化やクロマトグラフィーなどの高度な精製技術も、生産プロセスを向上させるために使用されます。
3. 化学反応解析
反応の種類: 8-クロロ-1,2,3,4-テトラヒドロキノリン-6-カルボン酸は、さまざまな化学反応を起こす可能性があり、これには以下が含まれます。
酸化: この化合物は、酸化されて異なる酸化状態を持つキノリン誘導体を形成できます。
還元: 還元反応は、この化合物を対応するテトラヒドロキノリン誘導体に変換できます。
置換: 8位にある塩素原子は、求核置換反応によって他の官能基に置換できます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などの一般的な酸化剤を使用できます。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。
置換: アミン、チオール、アルコキシドなどの求核剤を置換反応で使用できます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化はキノリン-6-カルボン酸を生成する可能性がありますが、還元は1,2,3,4-テトラヒドロキノリン誘導体を生成する可能性があります。
4. 科学研究の応用
化学: 8-クロロ-1,2,3,4-テトラヒドロキノリン-6-カルボン酸は、さまざまなヘテロ環式化合物の合成におけるビルディングブロックとして使用されます。その独特の構造により、潜在的な生物活性を有する新しい分子を開発できます。
生物学と医学: この化合物は、潜在的な治療用途について研究されています。一般的に、キノリン誘導体は、抗菌作用、抗がん作用、抗炎症作用で知られています。8-クロロ-1,2,3,4-テトラヒドロキノリン-6-カルボン酸とその誘導体の特定の生物活性を探求するための研究が進行中です。
産業: 産業セクターでは、この化合物は、新しい材料や化学プロセスの開発に使用できます。その独自の化学的性質は、さまざまな医薬品や農薬の合成における貴重な中間体となります。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 8-chloroquinoline with ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield the desired compound. The reaction typically requires heating under reflux conditions for several hours.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the production process.
化学反応の分析
Types of Reactions: 8-Chloro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound to its corresponding tetrahydroquinoline derivatives.
Substitution: The chlorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-6-carboxylic acid, while reduction could produce 1,2,3,4-tetrahydroquinoline derivatives.
科学的研究の応用
Chemistry: 8-Chloro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is used as a building block in the synthesis of various heterocyclic compounds. Its unique structure allows for the development of new molecules with potential biological activities.
Biology and Medicine: The compound has been studied for its potential therapeutic applications. Quinoline derivatives, in general, are known for their antimicrobial, anticancer, and anti-inflammatory properties. Research is ongoing to explore the specific biological activities of this compound and its derivatives.
Industry: In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique chemical properties make it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
作用機序
8-クロロ-1,2,3,4-テトラヒドロキノリン-6-カルボン酸の作用機序は完全には解明されていませんが、特定の分子標的や経路との相互作用が関与すると考えられています。塩素原子とカルボン酸基の存在により、この化合物は酵素や受容体と相互作用し、その生物学的効果をもたらす可能性があります。正確な分子機構と経路を解明するためには、さらなる研究が必要です。
類似化合物との比較
類似化合物:
- 6-クロロ-1,2,3,4-テトラヒドロキノリン-8-カルボン酸
- 8-ヒドロキシキノリン
- 1,2,3,4-テトラヒドロキノリン-6-カルボン酸
比較: 8-クロロ-1,2,3,4-テトラヒドロキノリン-6-カルボン酸は、塩素原子とカルボン酸基の特定の位置によってユニークです。この構造配置は、その化学反応性と生物活性を影響を与える可能性があります。類似の化合物と比較して、異なる薬理学的特性と潜在的な治療用途を示す可能性があります。
特性
分子式 |
C10H10ClNO2 |
|---|---|
分子量 |
211.64 g/mol |
IUPAC名 |
8-chloro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid |
InChI |
InChI=1S/C10H10ClNO2/c11-8-5-7(10(13)14)4-6-2-1-3-12-9(6)8/h4-5,12H,1-3H2,(H,13,14) |
InChIキー |
JSQGMYAHTGCFPH-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C(=CC(=C2)C(=O)O)Cl)NC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(Bromomethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11889101.png)
![1,6-Diazaspiro[3.5]nonane, 1-methyl-6-(3-pyridinyl)-](/img/structure/B11889102.png)

![6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11889112.png)
![1,3-Dimethylfuro[3,4-c]quinolin-4(5H)-one](/img/structure/B11889118.png)



![1,5-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one](/img/structure/B11889138.png)

![6-chloro-9H-pyrido[3,4-b]indol-3-amine](/img/structure/B11889156.png)



